molecular formula C7H12O3S B6202911 3-methoxythiane-3-carboxylic acid CAS No. 1544142-79-1

3-methoxythiane-3-carboxylic acid

Cat. No.: B6202911
CAS No.: 1544142-79-1
M. Wt: 176.2
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Description

3-Methoxythiane-3-carboxylic acid is a sulfur-containing heterocyclic carboxylic acid characterized by a six-membered thiane ring substituted with a methoxy group and a carboxylic acid group at the 3-position. The methoxy group may enhance solubility in polar solvents via hydrogen bonding, while the carboxylic acid moiety enables typical reactions such as salt formation, esterification, and reduction .

Properties

CAS No.

1544142-79-1

Molecular Formula

C7H12O3S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxythiane-3-carboxylic acid typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dithiol and a dihalide, under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide ion (CH3O-) reacts with a suitable leaving group on the thiane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxythiane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

3-Methoxythiane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxythiane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

3-Methoxythieno[2,3-b]pyridine-2-carboxylic Acid

  • Structure : Features a fused thiophene-pyridine ring system with methoxy and carboxylic acid groups.
  • Key Differences: The aromatic thienopyridine core increases conjugation and aromatic stability compared to the non-aromatic thiane ring in the target compound. This enhances UV absorption and may alter reactivity in electrophilic substitution reactions.
  • Applications : Such fused heterocycles are often explored in medicinal chemistry for their bioactivity, though specific data for this derivative is unavailable .

6-Methoxychroman-3-Carboxylic Acid

  • Structure : Contains a chroman (benzopyran) ring with a methoxy group at the 6-position and a carboxylic acid at the 3-position.
  • Key Differences : The oxygen-rich chroman ring facilitates stronger hydrogen bonding, leading to higher boiling points and water solubility compared to sulfur-containing analogs. The electron-donating methoxy group may stabilize the carboxylic acid via resonance, reducing acidity relative to 3-methoxythiane-3-carboxylic acid .

3-Methylbenzofuran-5-Carboxylic Acid

  • Structure : A benzofuran derivative with a methyl group at the 3-position and a carboxylic acid at the 5-position.
  • Key Differences: The fused furan-benzene system provides planar aromaticity, enhancing thermal stability.

Comparative Data Table

Compound Core Structure Functional Groups Key Properties/Reactivity Potential Applications
This compound Thiane (C₅H₁₀S) -COOH, -OCH₃ at C3 Moderate acidity (weaker than oxy-analogs) Pharmaceutical intermediates
3-Methoxythieno[2,3-b]pyridine-2-carboxylic acid Thienopyridine -COOH, -OCH₃ at C2 High conjugation, UV activity Drug discovery
6-Methoxychroman-3-carboxylic acid Chroman (benzopyran) -COOH at C3, -OCH₃ at C6 High solubility, hydrogen bonding Antioxidant synthesis
3-Methylbenzofuran-5-carboxylic acid Benzofuran -COOH at C5, -CH₃ at C3 Thermal stability, steric hindrance Polymer additives

Reactivity and Functional Group Analysis

  • Acidity: The carboxylic acid group’s acidity is influenced by adjacent substituents. Electron-withdrawing groups (e.g., in thienopyridine derivatives) increase acidity, while electron-donating groups (e.g., methoxy in chroman) reduce it. The thiane ring’s sulfur atom may slightly decrease acidity compared to oxygenated analogs due to weaker inductive effects .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces carboxylic acids to primary alcohols, a reaction applicable to all compared compounds .
  • Esterification : The thiane analog’s steric environment may slow ester formation relative to planar aromatic systems like benzofuran.

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